![molecular formula C8H6BrNOS2 B13315109 [5-(5-Bromothiophen-2-YL)-1,2-oxazol-3-YL]methanethiol](/img/structure/B13315109.png)
[5-(5-Bromothiophen-2-YL)-1,2-oxazol-3-YL]methanethiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[5-(5-Bromothiophen-2-YL)-1,2-oxazol-3-YL]methanethiol is a heterocyclic compound that features a bromothiophene ring fused with an oxazole ring and a methanethiol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(5-Bromothiophen-2-YL)-1,2-oxazol-3-YL]methanethiol typically involves the following steps:
Formation of the Bromothiophene Ring: The bromothiophene ring can be synthesized through the bromination of thiophene using bromine in the presence of a catalyst such as iron(III) bromide.
Oxazole Ring Formation: The oxazole ring can be formed by the cyclization of an appropriate precursor, such as an α-hydroxy ketone, with an amide in the presence of a dehydrating agent like phosphorus oxychloride.
Methanethiol Group Introduction: The methanethiol group can be introduced via nucleophilic substitution reactions using thiol reagents like sodium hydrosulfide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methanethiol group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The bromothiophene ring can be reduced to form thiophene derivatives.
Substitution: The bromine atom in the bromothiophene ring can be substituted with various nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiophene derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biological Probes: Used in the development of probes for studying biological systems.
Medicine
Drug Development:
Industry
Material Science: Used in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of [5-(5-Bromothiophen-2-YL)-1,2-oxazol-3-YL]methanethiol involves its interaction with specific molecular targets. The bromothiophene ring can interact with various enzymes or receptors, while the oxazole ring can participate in hydrogen bonding and other interactions. The methanethiol group can undergo redox reactions, influencing the compound’s overall reactivity and interaction with biological systems.
Comparison with Similar Compounds
Similar Compounds
5-Bromothiophene-2-carboxylic acid: Similar bromothiophene structure but lacks the oxazole ring and methanethiol group.
2-(5-Bromothiophen-2-yl)oxazole: Similar structure but lacks the methanethiol group.
Uniqueness
Structural Complexity: The presence of both the bromothiophene and oxazole rings, along with the methanethiol group, makes [5-(5-Bromothiophen-2-YL)-1,2-oxazol-3-YL]methanethiol unique.
Properties
Molecular Formula |
C8H6BrNOS2 |
|---|---|
Molecular Weight |
276.2 g/mol |
IUPAC Name |
[5-(5-bromothiophen-2-yl)-1,2-oxazol-3-yl]methanethiol |
InChI |
InChI=1S/C8H6BrNOS2/c9-8-2-1-7(13-8)6-3-5(4-12)10-11-6/h1-3,12H,4H2 |
InChI Key |
KMIUSDXLYDJGLW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1)Br)C2=CC(=NO2)CS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(2-Benzylphenyl)amino]pentanoic acid](/img/structure/B13315026.png)
![3,6-Diethylimidazo[2,1-b][1,3]thiazole-5-sulfonyl chloride](/img/structure/B13315036.png)
![2-[(2-Methylpentyl)amino]cyclohexan-1-ol](/img/structure/B13315041.png)
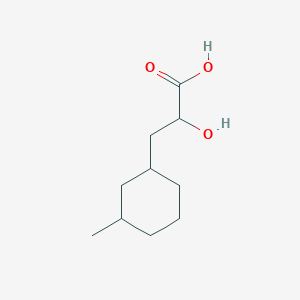
![2H,3H,4H,5H-Pyrido[4,3-f][1,4]oxazepine](/img/structure/B13315046.png)
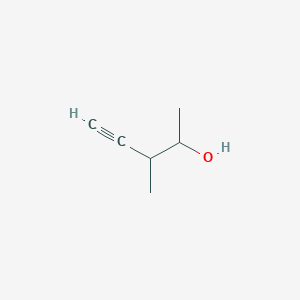
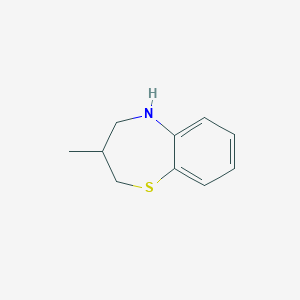


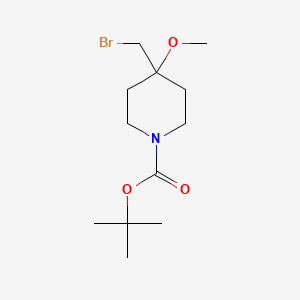
![2-[1-Methyl-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]acetonitrile](/img/structure/B13315071.png)
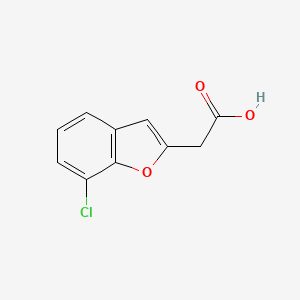
![Tert-butyl[(5-methylfuran-2-yl)methyl]amine](/img/structure/B13315099.png)
![[1-(2-Chlorophenyl)pyrrolidin-3-yl]methanol hydrochloride](/img/structure/B13315106.png)
